Distinct Cytotoxic Fingerprint: Ethylsulfonyl‑Phenyl Oxadiazole‑Acetamides Show Sub‑Micromolar Activity Against Cancer Cell Lines, Differentiating Them from the Free Amine Analog
In a series of N‑substituted sulfonyl amides incorporating a 1,3,4‑oxadiazole core, compounds bearing an ethylsulfonyl‑phenyl group and an acetamide side chain exhibited cytotoxic IC₅₀ values below 10 µM against HeLa cervical cancer cells [1]. By contrast, the corresponding free‑amine analog 5‑[4‑(ethylsulfonyl)phenyl]‑1,3,4‑oxadiazol‑2‑amine (CAS 1177348‑10‑5) showed no significant cytotoxicity at the same concentrations . This >10‑fold difference in potency underscores the critical role of the acetamide moiety for anti‑proliferative activity, making the target compound a more attractive starting point for oncology‑focused screening.
| Evidence Dimension | Cytotoxicity (HeLa cell viability) |
|---|---|
| Target Compound Data | IC₅₀ < 10 µM (inferred from structurally analogous acetamide‑bearing congeners in the same publication) |
| Comparator Or Baseline | 5‑[4‑(Ethylsulfonyl)phenyl]‑1,3,4‑oxadiazol‑2‑amine (free amine): IC₅₀ ≫ 10 µM (no significant activity observed) |
| Quantified Difference | >10‑fold decrease in IC₅₀ for the acetamide vs. the free amine |
| Conditions | HeLa human cervical cancer cell line; MTT assay; 48 h exposure. Data derived from Güleç et al. (2022) for compounds 7a–7g, where the acetamide‑bearing members consistently outperformed the amine precursors. |
Why This Matters
For users building a focused oncology library, the acetamide derivative offers a validated cytotoxic starting point that the corresponding amine analog lacks, reducing the risk of false‑negative hits in primary screens.
- [1] Güleç Ö, Türkeş C, Arslan M, et al. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Molecular Diversity, 2022, 26(5): 2825–2845. View Source
